molecular formula C11H11NO B2499878 2-ethyl-4(1H)-quinolinone CAS No. 103988-89-2

2-ethyl-4(1H)-quinolinone

Cat. No. B2499878
CAS RN: 103988-89-2
M. Wt: 173.215
InChI Key: YBKUKKHOCTXYGB-UHFFFAOYSA-N
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Description

2-ethyl-4(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C11H11NO. It is commonly known as 4-quinolinone or Leucomalachite Green. This compound is widely used in scientific research due to its unique chemical properties, including its ability to act as a fluorescent probe and its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-ethyl-4(1H)-quinolinone is not well understood. However, studies have shown that it can interact with DNA and RNA, which may contribute to its potential therapeutic properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may also contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to have potential antitumor, antibacterial, and antifungal properties. Additionally, this compound has been shown to have potential neuroprotective and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-4(1H)-quinolinone in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the compound and study its interactions with other molecules. Additionally, this compound has a wide range of potential therapeutic applications, which makes it a valuable compound for drug discovery research.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-ethyl-4(1H)-quinolinone. One area of research could focus on further understanding the compound's mechanism of action and how it interacts with DNA and RNA. Another area of research could focus on developing new therapeutic applications for the compound, particularly in the areas of cancer and infectious diseases. Additionally, research could focus on developing new methods for synthesizing this compound and other related compounds, which could lead to the development of new materials with unique properties.

Synthesis Methods

2-ethyl-4(1H)-quinolinone can be synthesized using a variety of methods, including the Skraup synthesis, the Doebner-Miller synthesis, and the Pfitzinger reaction. The Skraup synthesis is the most commonly used method and involves the reaction of aniline with glycerol and sulfuric acid in the presence of a catalyst such as copper or iron. The Doebner-Miller synthesis involves the reaction of aniline with an aldehyde and an oxidizing agent such as potassium permanganate. The Pfitzinger reaction involves the reaction of an o-nitrobenzyl derivative with an aldehyde in the presence of a Lewis acid catalyst.

Scientific Research Applications

2-ethyl-4(1H)-quinolinone has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a fluorescent probe in biological and environmental studies. It can also be used as a therapeutic agent due to its potential antitumor, antibacterial, and antifungal properties. Additionally, this compound has been shown to have potential applications in the development of new materials such as liquid crystals and polymers.

properties

IUPAC Name

2-ethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKUKKHOCTXYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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